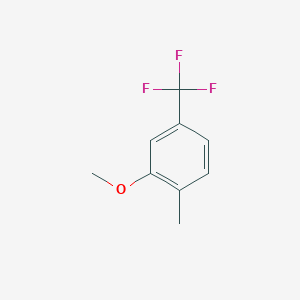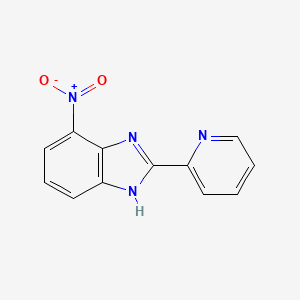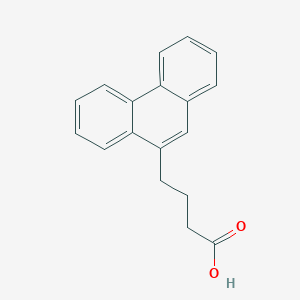![molecular formula C48H84O12Ti B3056038 Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium CAS No. 68443-46-9](/img/structure/B3056038.png)
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is a complex organotitanium compound with the molecular formula C48H84O12Ti and a molecular weight of 901.04 g/mol . This compound is known for its unique structure, which includes multiple allyloxy groups and titanium centers, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium typically involves the reaction of titanium tetrachloride with 2,2-bis[(allyloxy)methyl]butan-1-ol in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
TiCl4+4C8H16O3→Ti(C8H16O3)4+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a wide range of functionalized titanium compounds.
科学的研究の応用
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium has several applications in scientific research, including:
作用機序
The mechanism by which Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium exerts its effects involves the interaction of its titanium centers with various molecular targets. The allyloxy groups facilitate binding to substrates, enhancing the compound’s catalytic activity. The titanium centers can undergo redox reactions, playing a crucial role in the compound’s reactivity and functionality .
類似化合物との比較
Similar Compounds
Titanium Tetrakis(2,2-bis[(allyloxy)methyl]butoxide): This compound has a similar structure but differs in the oxidation state of titanium and the nature of the ligands.
Titanium Tetrakis(2-propenolato methyl)-1-butanolato adduct: Another related compound with different substituents on the titanium center.
Uniqueness
Bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1]bis[2,2-bis[(allyloxy)methyl]butan-1-olato-O1,O2]titanium is unique due to its specific combination of allyloxy groups and titanium centers, which confer distinct catalytic properties and reactivity compared to other titanium compounds .
特性
CAS番号 |
68443-46-9 |
|---|---|
分子式 |
C48H84O12Ti |
分子量 |
901 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C12H21O3.Ti/c4*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h4*4-5H,1-2,6-11H2,3H3;/q4*-1;+4 |
InChIキー |
DFESRENJADTWAF-UHFFFAOYSA-N |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
正規SMILES |
CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.CCC(C[O-])(COCC=C)COCC=C.[Ti+4] |
Key on ui other cas no. |
68443-46-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















